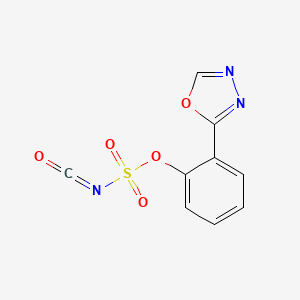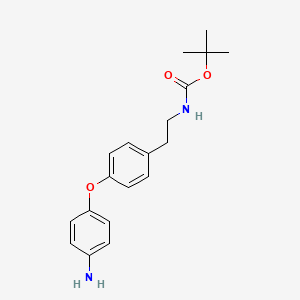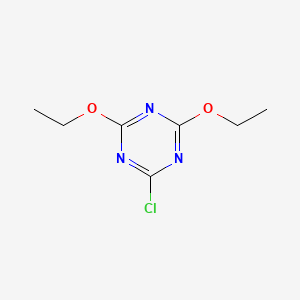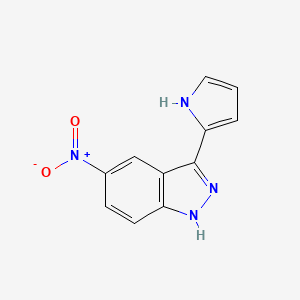
HYDROCODONE BITARTRATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Hydrocodone bitartrate is a semisynthetic opioid derived from codeine. It is commonly used as an analgesic and antitussive agent. This compound is known for its effectiveness in managing moderate to severe pain and suppressing coughs. This compound is often combined with other medications, such as acetaminophen, to enhance its therapeutic effects .
準備方法
Synthetic Routes and Reaction Conditions
Hydrocodone bitartrate is synthesized through a series of chemical reactions starting from codeine. The process involves the O-demethylation of codeine to form hydrocodone. This reaction typically uses reagents such as pyridine and hydrochloric acid. The resulting hydrocodone is then reacted with tartaric acid to form this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis under controlled conditions. The process ensures high purity and yield of the final product. The compound is then crystallized and purified to meet pharmaceutical standards .
化学反応の分析
Types of Reactions
Hydrocodone bitartrate undergoes several types of chemical reactions, including:
Oxidation: Hydrocodone can be oxidized to form hydromorphone, a more potent opioid.
Reduction: The compound can be reduced to form dihydrocodeine.
Substitution: Various substitution reactions can occur at different positions on the hydrocodone molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed
Major Products Formed
Hydromorphone: Formed through oxidation.
Dihydrocodeine: Formed through reduction.
Various substituted hydrocodone derivatives: Formed through substitution reactions
科学的研究の応用
Hydrocodone bitartrate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on cellular pathways and receptor binding.
Medicine: Extensively researched for its analgesic and antitussive properties. It is also studied for its potential in treating chronic pain and cough.
Industry: Used in the formulation of various pharmaceutical products .
作用機序
Hydrocodone bitartrate exerts its effects primarily by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to reduced pain perception and cough suppression. The compound also affects the delta and kappa opioid receptors, although to a lesser extent. The analgesic effects are mainly due to its action on the mu-opioid receptors .
類似化合物との比較
Similar Compounds
Codeine: A natural opioid used for pain relief and cough suppression.
Oxycodone: A semisynthetic opioid similar to hydrocodone but with a different potency and side effect profile.
Morphine: A natural opioid with a higher potency compared to hydrocodone.
Tramadol: A synthetic opioid with a different mechanism of action .
Uniqueness of Hydrocodone Bitartrate
This compound is unique due to its balanced efficacy in pain relief and cough suppression. It has a relatively lower risk of severe side effects compared to stronger opioids like morphine. Additionally, its combination with other medications, such as acetaminophen, enhances its therapeutic effects while minimizing the risk of adverse reactions .
特性
分子式 |
C22H27NO9 |
|---|---|
分子量 |
449.4 g/mol |
IUPAC名 |
(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C18H21NO3.C4H6O6/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;5-1(3(7)8)2(6)4(9)10/h3,6,11-12,17H,4-5,7-9H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-,12+,17-,18-;/m0./s1 |
InChIキー |
OJHZNMVJJKMFGX-RNWHKREASA-N |
SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)CC4.C(C(C(=O)O)O)(C(=O)O)O |
異性体SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3C(=O)CC4.C(C(C(=O)O)O)(C(=O)O)O |
正規SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)CC4.C(C(C(=O)O)O)(C(=O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Cis-5-Tert-Butyl3-Ethyl6,6A-Dihydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3,5(4H)-Dicarboxylate](/img/structure/B8660154.png)











